molecular formula C28H20N2O5S B2653936 methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-78-9

methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No. B2653936
CAS RN: 477872-78-9
M. Wt: 496.54
InChI Key: UGMRYUNSLYMDFW-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C28H20N2O5S and its molecular weight is 496.54. The purity is usually 95%.
BenchChem offers high-quality methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anti-Inflammatory Applications

Methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate, a molecule structurally related to known anti-inflammatory agents, may have potential applications in anti-inflammatory therapy. Research on molecules such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which shares structural similarities, supports this hypothesis, highlighting its possible utility in treating inflammation-related conditions (Moloney, 2001).

Synthesis and Chemical Transformations

The molecule is likely to be involved in various chemical transformations, given its complex structure involving pyrrole, benzothiophene, and carboxylate groups. Studies on similar molecules suggest a wide range of chemical reactions it might undergo, such as heteroaromatic substitution, acylation, and cyclization, which are essential in synthetic organic chemistry and pharmaceutical research (Filippi et al., 1991).

Heterocyclic Compound Synthesis

As a compound containing pyrrole and benzothiophene structures, it could play a role in synthesizing various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals, agrochemicals, and materials. Research on related compounds, like pyrrolo[1,2-a]indoles, indicates the potential for developing new synthetic routes and methodologies (Kazembe & Taylor, 1980).

Polymer and Material Science

This molecule could be relevant in the field of polymer and material science, particularly in developing organic solar cells or electronic materials. Its structural features suggest potential applications in creating novel polymeric materials, given the significance of thiophene derivatives in these areas (Erb et al., 2005).

properties

IUPAC Name

methyl 3-[2-[2-oxo-2-(4-phenoxyanilino)acetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O5S/c1-34-28(33)26-24(21-10-5-6-12-23(21)36-26)30-17-7-11-22(30)25(31)27(32)29-18-13-15-20(16-14-18)35-19-8-3-2-4-9-19/h2-17H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMRYUNSLYMDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

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